Home > Products > Screening Compounds P97422 > Cytisine, tetrahydro-12-methyl-
Cytisine, tetrahydro-12-methyl- - 18161-95-0

Cytisine, tetrahydro-12-methyl-

Catalog Number: EVT-1195417
CAS Number: 18161-95-0
Molecular Formula: C12H20N2O
Molecular Weight: 208.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cytisine, tetrahydro-12-methyl- is a natural product found in Ormosia indurata and Ormosia hosiei with data available.
Synthesis Analysis

The synthesis of cytisine and its derivatives often involves complex organic reactions. A common method includes the use of N-propionyl cytisine, which can undergo acyl migration reactions when treated with lithium diisopropylamide followed by alkylation with benzyl bromide. This method showcases the versatility of cytisine in forming various derivatives through strategic modifications . Additionally, other synthetic pathways have been explored, including the conjugation of cytisine with ferrocene derivatives to enhance its biological activity .

Molecular Structure Analysis

The molecular structure of cytisine, tetrahydro-12-methyl-, is characterized by a bicyclic framework that includes a pyridine ring fused to a diazabicyclo structure. The compound can be represented by the following structural formula:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

Data

  • Molecular Weight: Approximately 190.24 g/mol
  • Melting Point: Varies depending on purity and form.
  • Chemical Structure: The specific arrangement of atoms within the molecule contributes to its biological activity and receptor interactions.
Chemical Reactions Analysis

Cytisine participates in various chemical reactions that modify its structure for enhanced pharmacological properties. Notable reactions include:

  • Acyl Migration: This reaction involves the transfer of an acyl group within the molecule, which can lead to new derivatives with altered biological activities .
  • Alkylation Reactions: Alkylation can introduce different functional groups that may enhance receptor binding or alter solubility properties .
  • Conjugation Reactions: The formation of conjugates with other chemical entities, such as ferrocene, has been studied for potential therapeutic applications .

These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final products.

Mechanism of Action

Cytisine exerts its effects primarily through interaction with nicotinic acetylcholine receptors. As a partial agonist at these receptors, it activates them but does not fully stimulate them like nicotine does. This mechanism leads to:

  • Stimulation of Dopamine Release: By activating nicotinic receptors in the brain, cytisine promotes dopamine release, which is associated with reward pathways and may aid in smoking cessation efforts.
  • Neuroprotective Effects: Its ability to modulate receptor activity suggests potential protective effects against neurodegenerative diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical for alkaloids, including potential interactions with electrophiles due to nitrogen atoms in its structure.

Relevant data suggest that these properties contribute significantly to its bioavailability and therapeutic efficacy.

Applications

Cytisine has garnered attention for several scientific applications:

  • Smoking Cessation: Its role as a partial agonist makes it a candidate for therapies aimed at reducing nicotine dependence.
  • Neuropharmacology: Research indicates potential neuroprotective effects, making it relevant in studies related to neurodegenerative disorders .
  • Antiviral Research: Recent studies have explored cytisine derivatives for their antiviral properties against various viruses, showing promising results in inhibiting viral replication .
Chemical Nomenclature and Structural Characterization

Systematic IUPAC Naming and Isomeric Variations

The compound designated as "cytisine, tetrahydro-12-methyl-" represents a structural derivative of the naturally occurring quinolizidine alkaloid cytisine. According to IUPAC conventions, cytisine itself is systematically named as (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one [2] [5]. The descriptor "tetrahydro-12-methyl-" indicates two distinct structural modifications:

  • Saturation Modifications: The "tetrahydro" prefix implies complete hydrogenation (saturation) of specific unsaturated bonds within the parent cytisine structure. Cytisine possesses a conjugated enone system in Ring A (pyridone ring). Tetrahydro modification likely involves saturation of the Δ5,6 double bond, converting the pyridone to a piperidinone system.
  • Alkylation at N-12: The "12-methyl" designation specifies a methyl group attached to the secondary amine nitrogen (N-12) within the quinolizidine core. In cytisine numbering, N-12 corresponds to the bridgehead nitrogen atom in the azabicyclic system (Ring C) [7].

Therefore, the systematic IUPAC name for "cytisine, tetrahydro-12-methyl-" is:(1R,5S)-1,2,3,4,5,6-hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one. This name explicitly defines:

  • The stereochemistry at the chiral centers C1 and C5 as (1R,5S).
  • The presence of a methyl group on the tertiary amine nitrogen (N-3 in the diazocine numbering, equivalent to N-12 in cytisine ring labeling).
  • The fully saturated state of the heterocyclic rings compared to the unsaturated pyridone in cytisine.

Isomeric variations primarily arise from:

  • Stereoisomerism: The parent cytisine core has defined stereocenters (C1, C5). The tetrahydro modification introduces potential new stereocenters depending on the location of saturation. Saturation of the Δ5,6 bond (C5=C6 in pyridone numbering) would generate a new chiral center at C6. Consequently, "tetrahydro-12-methyl-cytisine" could exist as diastereomers (e.g., 5R,6R; 5R,6S etc.) if the saturation creates a new chiral center. Absolute configuration significantly influences biological activity via differential receptor binding [4] [6].
  • Regioisomerism: While "12-methyl" unambiguously specifies methylation at the quinolizidine nitrogen (N-12), alkylation could theoretically occur at other nitrogen atoms if the molecule were modified differently. However, within the defined nomenclature, this is not a source of isomers for this specific compound.

Table 1: Key Nomenclature Differences Between Cytisine and Cytisine, Tetrahydro-12-Methyl-

Structural FeatureCytisineCytisine, Tetrahydro-12-Methyl-
Systematic IUPAC Name(1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one(1R,5S)-1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Ring A StructurePyrid-2-one (unsaturated enone)Piperidin-2-one (saturated amide)
Nitrogen N-12 StatusSecondary amine (-NH-)Tertiary amine (-NCH3-)
Potential New StereocentersDefined stereocenters at C1, C5Defined stereocenters at C1, C5; Potential new stereocenter(s) depending on saturation site (e.g., C6)

Molecular Geometry and Stereochemical Configuration

The molecular geometry of cytisine, tetrahydro-12-methyl- is fundamentally shaped by its quinolizidine core (1,5-methano-8H-pyrido[1,2-a][1,5]diazocine) and the specified modifications.

  • Core Conformation: The parent cytisine molecule typically adopts a trans-fused quinolizidine conformation. Rings B and C form a rigid trans-decalin-like system. Ring A (pyridone) is nearly perpendicular to Ring B. Methylation at N-12 (Ring C nitrogen) converts it from a secondary to a tertiary amine, slightly altering bond angles and steric bulk but generally preserving the overall tricyclic fused ring geometry [1] [7].
  • Tetrahydro Modification Impact: Saturation of the enone system in Ring A (converting pyridone to piperidinone) significantly alters its geometry. The planar, sp²-hybridized atoms (C5, C6, C7, O8) in the pyridone ring become tetrahedral (sp³-hybridized C5, C6) in the piperidinone, except for the carbonyl carbon (C7=O8). This disrupts the conjugation present in cytisine and forces Ring A into a non-planar chair or twist-boat conformation, increasing overall molecular flexibility compared to the rigid, planar Ring A of cytisine [4].
  • Stereochemical Configuration:
  • The chiral centers C1 and C5 retain their defined (1R,5S) configuration, crucial for maintaining the trans-fusion of the quinolizidine rings B/C and the relative orientation of Ring A.
  • Saturation of the Δ5,6 bond introduces a new chiral center at C6. The specific configuration (6R or 6S) is not defined by the general name "tetrahydro-12-methyl-cytisine" and must be determined experimentally for specific samples. This new stereocenter significantly impacts the three-dimensional display of functional groups and thus the molecule's pharmacophore.
  • Methylation at N-12 (N-3 in diazocine numbering) does not create a new stereocenter but alters the local electronic environment and steric profile. The methyl group can adopt pseudo-axial or pseudo-equatorial orientations relative to Ring C, influenced by ring conformation and substitution. Theoretical calculations on cytisine suggest a preference for the equatorial hydrogen in the unmodified N-H, implying a likely preference for an equatorial methyl group in the derivative, minimizing 1,3-diaxial interactions [4].

The combined modifications result in a molecule with increased sp³ character and conformational flexibility compared to the largely rigid and planar cytisine. The defined and potential stereocenters create distinct three-dimensional shapes critical for interactions with biological targets like nicotinic acetylcholine receptors (nAChRs).

Comparative Analysis with Parent Alkaloid (Cytisine)

Cytisine, tetrahydro-12-methyl- differs structurally from its parent alkaloid cytisine in two key aspects, profoundly influencing its physicochemical and potential interaction properties:

  • Ring A Saturation (Tetrahydro Modification):
  • Electronics: Cytisine possesses a conjugated enone system (C5=C6-C7=O8) in Ring A. This system is electron-deficient, polar, and planar. The tetrahydro modification saturates the C5-C6 bond, breaking the conjugation. Ring A becomes a simple amide (piperidin-2-one), significantly reducing its electron-withdrawing character and polarity. The carbonyl (C7=O8) remains, but its electronic environment is altered due to the loss of conjugation [3] [6].
  • Geometry & Rigidity: Cytisine's Ring A is nearly planar due to sp² hybridization and conjugation. The tetrahydro derivative has a non-planar, flexible piperidinone ring (chair/twist-boat conformers). This drastically reduces the overall molecular planarity and rigidity compared to cytisine.
  • Hydrogen Bonding: Cytisine's enone carbonyl is a strong hydrogen bond acceptor. The tetrahydro derivative retains this carbonyl, but its acceptor strength may be slightly modulated by the loss of conjugation and the changed ring conformation. Cytisine has an N12-H group acting as a hydrogen bond donor. The 12-methyl modification removes this donor capability.
  • N-12 Methylation:
  • Basicity: Cytisine contains a secondary amine (N12-H, pKa ~ 7.9 - 8.3 [4]). Methylation converts this to a tertiary amine, increasing its basicity (pKa typically 1-2 units higher than the corresponding secondary amine). This significantly alters the ionization state and cation formation potential at physiological pH. Cytisine exists predominantly as a monocation (protonated N12) at pH 7.4. The tertiary amine in the derivative is more likely to be protonated, potentially forming a more stable cation.
  • Hydrogen Bonding/Lipophilicity: Methylation removes the N12-H donor, eliminating a potential hydrogen-bonding site. The methyl group increases steric bulk and hydrophobicity (log P/D). Calculations on cytisine suggest protonated cytisine is highly hydrophilic; methylation increases the log D at physiological pH compared to cytisine [4].
  • Sterics: The methyl group adds steric bulk near the quinolizidine bridgehead, potentially hindering access to binding pockets or altering the orientation within a receptor site compared to cytisine.

Table 2: Key Structural and Physicochemical Differences Between Cytisine and Cytisine, Tetrahydro-12-Methyl-

PropertyCytisineCytisine, Tetrahydro-12-Methyl-Consequence
Ring A TypePyrid-2-one (conjugated enone)Piperidin-2-one (saturated amide)Loss of conjugation, planarity; Increased flexibility
N-12 GroupSecondary Amine (-NH-)Tertiary Amine (-NCH3-)Increased basicity; Loss of H-bond donor; Increased lipophilicity/sterics
Molecular RigidityHigh (planar Ring A, rigid fused rings)Moderate/Reduced (non-planar flexible Ring A)Altered 3D pharmacophore presentation
H-Bonding CapacityDonor: 1 (N12-H); Acceptors: >2 (Ring A C=O, N1)Donor: 0; Acceptors: >2 (Ring A C=O, N1, N12 lone pair)Loss of key H-bond donor; Potential change in acceptor strength
Basicity (N-12 pKa)~7.9 - 8.3~9.0 - 10.3 (estimated)Higher fraction protonated at physiological pH
log D7.4 (Estimated)Low (Highly hydrophilic cation)Higher (Increased lipophilicity from N-CH3 and saturated Ring A)Improved membrane permeability?
Stereochemical ComplexityDefined centers at C1, C5Defined centers at C1, C5; New chiral center at C6 (if Δ5,6 saturated)Potential for diastereomers with distinct bioactivity

Properties

CAS Number

18161-95-0

Product Name

Cytisine, tetrahydro-12-methyl-

IUPAC Name

11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

Molecular Formula

C12H20N2O

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C12H20N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h9-11H,2-8H2,1H3

InChI Key

ONDDMIQCYQALKD-UHFFFAOYSA-N

SMILES

CN1CC2CC(C1)C3CCCC(=O)N3C2

Canonical SMILES

CN1CC2CC(C1)C3CCCC(=O)N3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.